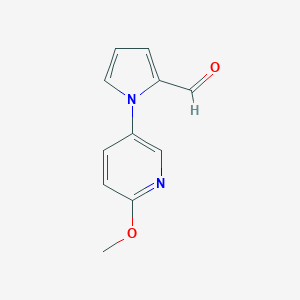

1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde

説明

特性

IUPAC Name |

1-(6-methoxypyridin-3-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-5-4-9(7-12-11)13-6-2-3-10(13)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVLNJMGADLQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki-Miyaura Coupling of Pyrrole Boronic Acids with Halopyridines

A prominent method involves Suzuki-Miyaura cross-coupling between pyrrole-2-carbaldehyde boronic acid derivatives and halogenated pyridines. For instance, 3-bromo-6-methoxypyridine can react with 1H-pyrrole-2-carbaldehyde boronic acid under palladium catalysis. This approach, inspired by analogous couplings in pyridine-pyrrole systems, typically employs Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, with bases like K₂CO₃ in tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C.

Optimization Considerations :

-

Protecting Groups : The pyrrole nitrogen often requires protection (e.g., tert-butoxycarbonyl, Boc) to prevent undesired coordination with the palladium catalyst. Deprotection post-coupling is achieved via acid hydrolysis (e.g., HCl in dioxane).

-

Solvent Effects : Polar aprotic solvents enhance reaction rates but may necessitate higher temperatures for complete conversion.

-

Yield : Reported yields for analogous couplings range from 60% to 75%, depending on the electronic effects of substituents.

Direct Formylation of 1-(6-Methoxy-3-pyridinyl)-1H-pyrrole

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct introduction of an aldehyde group at the C2 position of the pyrrole ring. This method involves treating 1-(6-methoxy-3-pyridinyl)-1H-pyrrole with a Vilsmeier reagent (POCl₃ in DMF) at 0–5°C, followed by hydrolysis. The electron-donating methoxy group on the pyridine enhances the nucleophilicity of the pyrrole’s α-position, favoring regioselective formylation.

Key Parameters :

-

Temperature Control : Maintaining sub-10°C conditions minimizes over-formylation or side reactions.

-

Workup : Quenching with aqueous NaHCO₃ and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography.

-

Yield : Typical yields for pyrrole formylation range from 50% to 65%, contingent on substrate reactivity.

Condensation and Cyclization Approaches

Paal-Knorr Pyrrole Synthesis with Pyridinyl Amines

The Paal-Knorr synthesis constructs pyrrole rings via condensation of 1,4-diketones with primary amines. Adapting this method, 6-methoxy-3-pyridinamine can react with a γ-keto aldehyde (e.g., 4-oxopentanal) in acetic acid at reflux. The reaction proceeds through imine formation, followed by cyclodehydration to yield the target compound.

Advantages and Limitations :

-

Regioselectivity : The electron-withdrawing aldehyde group directs cyclization to the C2 position.

-

Byproducts : Competing pathways may generate dihydropyrrole intermediates, necessitating oxidative aromatization with agents like DDQ.

-

Yield : Reported yields for similar condensations are moderate (40–55%) due to competing side reactions.

Reductive Amination and Subsequent Oxidation

Synthesis via Schiff Base Intermediates

A two-step approach involves forming a Schiff base between pyrrole-2-carbaldehyde and 6-methoxy-3-pyridinamine, followed by reductive amination and oxidation. The initial condensation in ethanol with glacial acetic acid yields an imine intermediate, which is reduced with NaBH₄ to a secondary amine. Subsequent oxidation with MnO₂ regenerates the aldehyde group.

Critical Analysis :

-

Step Efficiency : The oxidation step often suffers from over-oxidation to carboxylic acids, requiring careful stoichiometric control.

-

Purification Challenges : Column chromatography is essential to isolate the aldehyde from reduced byproducts.

-

Overall Yield : Multi-step sequences typically achieve 30–45% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2–3 | 60–75% | High regioselectivity; scalable | Requires boronic acid synthesis |

| Vilsmeier-Haack | 1 | 50–65% | Direct formylation; minimal protection | Sensitivity to over-reaction |

| Paal-Knorr Condensation | 2 | 40–55% | Atom-economical; uses readily available amines | Competing side products |

| Reductive Amination | 3 | 30–45% | Flexible oxidation control | Low overall yield; purification challenges |

Experimental Insights and Optimization

Catalyst Selection in Cross-Coupling

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) enhance coupling efficiency for electron-deficient pyridines. For example, Pd(OAc)₂/XPhos in toluene at 110°C achieves 78% conversion of 3-iodo-6-methoxypyridine with pyrrole boronic esters.

化学反応の分析

1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the creation of new drugs targeting specific diseases. For instance, pyrrole derivatives have been investigated for their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), which is a promising target for malaria prophylaxis. The optimization of pyrrole-based compounds has led to candidates that exhibit potent antimalarial activity against both Plasmodium falciparum and Plasmodium vivax .

Organic Synthesis

Building Block for Complex Molecules

1-(6-Methoxy-3-pyridinyl)-1H-pyrrole-2-carbaldehyde is utilized as a building block in organic synthesis. Its functional groups enable various chemical reactions, making it a versatile intermediate for synthesizing more complex organic molecules. For example, it can undergo oxidation to yield carboxylic acids or reduction to form alcohols, thereby expanding its utility in synthetic chemistry .

Biological Studies

Enzyme Inhibition and Receptor Binding

Research has demonstrated that this compound can act as an enzyme inhibitor or receptor ligand. Studies indicate its potential effects on biological systems, suggesting that it may modulate the activity of certain enzymes or receptors involved in metabolic pathways . This property makes it a candidate for further exploration in pharmacological applications.

Case Study 1: Antimalarial Activity

A study focused on optimizing pyrrole-based DHODH inhibitors identified several candidates with enhanced potency against malaria parasites. These compounds demonstrated improved solubility and metabolic stability compared to earlier series, indicating their potential for clinical development .

Case Study 2: Synthesis of Pyrrolo[1,2-a]pyrazines

Research involving the cyclization of 2-formylpyrrole-based enaminones has shown that this compound can be effectively transformed into pyrrolo[1,2-a]pyrazines under specific conditions. This transformation highlights its utility as a precursor in synthesizing novel heterocyclic compounds with potential biological activities .

作用機序

The mechanism of action of 1-(6-Methoxy-3-pyridinyl)-1h-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and pyridinyl groups can interact with the active sites of these targets, leading to inhibition or activation of biological pathways.

類似化合物との比較

Melting Points and Physical States :

- 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde : Solid (mp 92–96°C) .

- Methyl-1-benzyl-5-formyl-1H-pyrrole-2-carbaldehyde (1f) : Oil, indicating lower crystallinity due to branched substituents .

The target compound’s methoxy-pyridinyl group may enhance crystallinity compared to alkylated analogs but reduce it relative to chlorophenyl derivatives.

Spectroscopic Data :

- IR Spectra : Pyrrole-2-carbaldehydes show characteristic C=O stretches near 1670–1700 cm⁻¹ .

- NMR : Aldehyde protons resonate at δ 9.5–10.0 ppm, while methoxy groups (e.g., in 6-methoxy-pyridinyl) appear at δ 3.8–4.0 ppm .

Reactivity and Stability

- Reduction Challenges : 1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde resists reduction with Zn/HCl, degrading into complex mixtures . This suggests that electron-rich substituents (e.g., methoxy) may further destabilize the aldehyde under reductive conditions.

- Schiff Base Formation : Pyrrole-2-carbaldehydes readily form imines with amines, as seen in reactions with aniline to generate benzoxazepines . The 6-methoxy-pyridinyl group’s electron-donating nature could accelerate such condensations.

Table 2: Reactivity and Stability Trends

生物活性

1-(6-Methoxy-3-pyridinyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: CHNO. Its structure features a pyrrole ring substituted with a methoxy group and a pyridine moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrrole derivatives. Notably, compounds containing pyrrole and pyridine rings have shown promising results against various cancer cell lines:

- Mechanism of Action : These compounds often function by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, they may target fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types.

- Case Study : A study reported that derivatives similar to this compound displayed IC values in the nanomolar range against FGFRs, indicating potent inhibitory activity. For example, compound 4h from related research had IC values of 7 nM for FGFR1 and 9 nM for FGFR2 .

| Compound | Target | IC (nM) |

|---|---|---|

| 4h | FGFR1 | 7 |

| FGFR2 | 9 | |

| FGFR3 | 25 |

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated:

- Antibacterial Efficacy : Derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

- Case Study : In a study evaluating metal complexes derived from pyrrole compounds, significant antibacterial activity was noted against E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 3.12 |

| Staphylococcus aureus | 2.00 |

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is influenced by their structural features:

- Substituents : The presence of electron-donating groups (like methoxy) on the pyridine ring enhances lipophilicity and bioavailability.

- Hydrophobic Interactions : The hydrophobic nature of the pyrrole ring contributes to its ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Q & A

Q. What are the common synthetic routes for 1-(6-Methoxy-3-pyridinyl)-1H-pyrrole-2-carbaldehyde, and how are the products characterized?

Methodological Answer: The compound can be synthesized via coupling reactions between pyridine and pyrrole precursors. A general approach involves:

- Step 1: Preparation of the pyridinyl-pyrrole scaffold using Suzuki-Miyaura cross-coupling or nucleophilic substitution.

- Step 2: Formylation at the pyrrole C2 position using Vilsmeier-Haack conditions (POCl₃/DMF) or direct oxidation of a hydroxymethyl group.

- Characterization:

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- H/C NMR : Assign proton environments (e.g., methoxy singlet at δ ~3.8–4.0 ppm) and carbon signals (aldehyde carbonyl at δ ~180–190 ppm) .

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm) and pyrrole/pyridine ring vibrations .

- Mass Spectrometry (HRMS/ESI-TOF) : Confirm exact mass (e.g., [M+H]) and isotopic distribution .

- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Workup Optimization : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradients) for purification .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between pyridine and pyrrole moieties .

- Computational Modeling : Compare experimental H/C shifts with DFT-calculated values .

- Isotopic Labeling : Use N or C-labeled precursors to track ambiguous positions .

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde) .

Q. How do structural modifications at specific positions influence the compound’s reactivity and pharmacological activity?

Methodological Answer:

- Pyridine Ring Modifications :

- C6 Methoxy Group : Enhances electron density, affecting nucleophilic substitution rates .

- Trifluoromethyl Substituents : Increase lipophilicity and metabolic stability (observed in analogs like 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carbaldehyde) .

- Pyrrole Aldehyde Position : The C2 aldehyde is critical for forming Schiff bases with amino groups in target proteins .

- Methylation at N1 : Reduces ring electron density, altering reactivity in cycloaddition reactions .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow systems for large batches .

- Exothermic Reactions : Implement temperature-controlled reactors to prevent decomposition during formylation .

- Byproduct Formation : Optimize stoichiometry (e.g., POCl₃/DMF ratios) to minimize side reactions .

Q. How can researchers assess the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1A guidelines) .

- Analytical Monitoring : Use HPLC to track degradation products (e.g., oxidation of aldehyde to carboxylic acid) .

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。